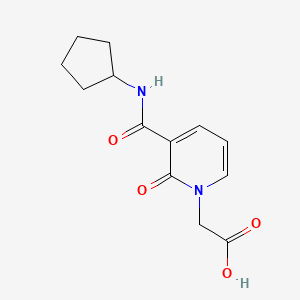

(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid

Übersicht

Beschreibung

(3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to (3-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid exhibit several significant biological activities:

- Antimicrobial Properties : Many heterocyclic compounds, including this one, have demonstrated activity against a range of bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Preliminary studies suggest that the compound might interfere with cellular pathways involved in tumor growth, indicating potential use in cancer therapy.

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

| Application Area | Potential Use |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anti-inflammatory | Treatment of chronic inflammatory diseases |

| Oncology | Cancer treatment strategies |

| Neurology | Neuroprotective therapies |

Analyse Chemischer Reaktionen

Esterification and Amidation of the Acetic Acid Moiety

The carboxylic acid group undergoes typical acid-catalyzed esterification and coupling reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions (H₂SO₄ or HCl) to form esters. For example, reaction with methanol yields methyl (3-cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)acetate .

-

Amidation : Coupling with amines (e.g., isopropylamine) using HBTU or DCC as activating agents produces secondary amides. This is critical for modifying bioavailability in drug design .

Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 78% | |

| Amidation | Isopropylamine, HBTU, DMSO | Isopropyl amide | 89% |

Hydrolysis of the Carbamoyl Group

The cyclopentylcarbamoyl group is susceptible to hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : Treatment with NaOH (aq.) cleaves the carbamate to form a free amine and carboxylic acid .

-

Acidic Hydrolysis : HCl (conc.) yields cyclopentylamine and a pyridone-carboxylic acid derivative.

Mechanism :

-

Nucleophilic attack by hydroxide or hydronium ion on the carbonyl carbon.

Pyridine Ring Functionalization

The electron-deficient pyridine ring participates in electrophilic substitution and cross-coupling:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .

-

Suzuki Coupling : Requires prior halogenation (e.g., bromination) for cross-coupling with boronic acids.

Example Reaction :

Halogenation with Br₂ in CHCl₃ yields 4-bromo derivatives, enabling palladium-catalyzed coupling with arylboronic acids.

Oxidation and Reduction Reactions

-

Oxidation : The pyridinone ring resists oxidation, but the acetic acid side chain can be oxidized to α-keto derivatives using KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone to a piperidinone, altering ring aromaticity .

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, NH₃), enhancing aqueous solubility. The hydrochloride salt is common for pharmaceutical formulations.

Comparative Reactivity with Analogues

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 2-Methylpyridine | Methyl substitution | Higher electrophilicity at C4 |

| Quinazolin-diones | Fused bicyclic system | Enhanced stability under acidic conditions |

| Target Compound | Carbamoyl-acetic acid hybrid | Dual reactivity (amide hydrolysis + acid derivatization) |

Eigenschaften

IUPAC Name |

2-[3-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-11(17)8-15-7-3-6-10(13(15)19)12(18)14-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQFZJMUYYDOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.